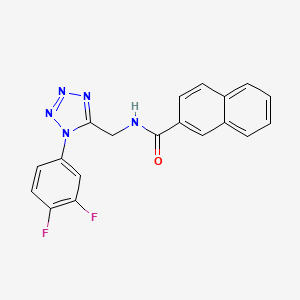

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N5O/c20-16-8-7-15(10-17(16)21)26-18(23-24-25-26)11-22-19(27)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREBBWPZOCTWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cycloaddition reaction of azides with nitriles. The difluorophenyl group is then introduced via a substitution reaction. The final step involves coupling the tetrazole derivative with 2-naphthamide under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques, such as chromatography, can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the tetrazole ring or the naphthamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

Medicine: It may have therapeutic potential due to its unique structure and reactivity.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The tetrazole ring and difluorophenyl group can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrazole-Containing Compounds

Key Observations :

- The target compound shares the tetrazole-difluorophenyl motif with GSK2141795 (an AKT inhibitor) , but differs in the naphthamide tail.

- Compound 6b () employs a 1,2,3-triazole instead of tetrazole, with a nitroacetamide substituent, demonstrating how heterocycle choice impacts electronic properties .

Key Observations :

- The target compound’s synthesis likely involves amide coupling between a tetrazole-methyl intermediate and 2-naphthoic acid, analogous to procedures in (e.g., Compound 8 synthesized via nucleophilic substitution) .

- Yields for similar compounds (e.g., 90% for Compound 8) suggest efficient protocols, though solvent systems (e.g., tert-BuOH-H₂O in ) may vary .

Pharmacological and Functional Comparisons

Table 3: Pharmacological Profiles

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing its interactions with biological targets. The presence of the difluorophenyl group and naphthamide moiety contributes to its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H14F2N4O |

| Molecular Weight | 306.30 g/mol |

| InChI Key | InChI=1S/C15H14F2N4O/c16-12-7-6-11(8-13(12)17)22-14(19-20-21-22)9-18-15(23)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,23) |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The tetrazole ring acts as a bioisostere for carboxylic acids, facilitating interactions with active sites on proteins. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding. This compound may also exhibit inhibitory effects on certain kinases involved in cancer cell proliferation.

Anticancer Properties

Research indicates that derivatives of tetrazole compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Cytotoxicity Studies

A notable study demonstrated the cytotoxic effects of related tetrazole derivatives on human cancer cell lines. The IC50 values for these compounds ranged from 4.27 µg/mL to higher concentrations depending on the structural modifications.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| N-(4-acetyl-thiadiazole) | SK-MEL-2 | 4.27 |

| 2-(4-fluorophenyloamino) | A549 | 7.50 |

| N-(benzylthio-thiadiazole) | MDA | 9.00 |

Study 1: Anticancer Activity Evaluation

In a comparative study conducted by Alam et al., various tetrazole derivatives were synthesized and evaluated for their anticancer properties using the MTT assay. The study concluded that structural modifications significantly influence cytotoxicity, with certain substitutions leading to enhanced activity against specific cancer types .

Study 2: Mechanistic Insights

Research published in PMC highlighted the mechanism by which tetrazole derivatives induce apoptosis in cancer cells through the inhibition of ERK1/2 signaling pathways. This pathway is crucial for cell survival and proliferation, making it a viable target for therapeutic intervention .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- The synthesis involves multi-step reactions: (1) formation of the tetrazole ring via cyclization of 3,4-difluoroaniline derivatives with sodium azide and triethyl orthoformate under acidic conditions; (2) coupling with the naphthamide moiety using amidation protocols. Optimization includes solvent selection (DMF or DMSO for polar intermediates) and temperature gradients (e.g., 60–80°C for cyclization steps). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity, achieving yields up to 72% .

Q. Which spectroscopic techniques are critical for structural characterization?

- Use NMR to confirm proton environments and carbon frameworks (e.g., tetrazole C-H at δ 8.5–9.5 ppm). IR spectroscopy identifies functional groups (amide C=O stretch at ~1670 cm). HPLC-MS ensures purity (>95%) and molecular ion confirmation. X-ray crystallography resolves stereochemical ambiguities, particularly for tetrazole ring conformation .

Q. What in vitro assays are recommended for initial biological activity screening?

- Conduct cytotoxicity assays (MTT/XTT) across cancer cell lines (e.g., MCF-7, A549) and kinase inhibition panels (e.g., Eurofins KinaseProfiler). Secondary assays include Western blotting for pathway markers (p-ERK, p-AKT) and apoptosis quantification (caspase-3/7 activation). Determine EC using 8-point dose-response curves .

Q. How should stability studies be designed for storage condition evaluation?

- Accelerated stability testing (40°C/75% RH for 1–3 months) with HPLC monitoring of degradation. Assess photostability under ICH Q1B UV guidelines. For DMSO stocks, perform weekly NMR checks at -20°C/4°C to detect precipitation or signal shifts .

Advanced Research Questions

Q. How can contradictions in biological activity data across cell lines be resolved?

- Systematically validate target engagement via radioligand binding or cellular thermal shift assays (CETSA). Standardize culture conditions (e.g., serum concentration, incubation time). Conduct meta-analyses of EC values to identify outliers. Cross-reference activity profiles with structurally analogous compounds .

Q. What strategies enhance metabolic stability without compromising target affinity?

- Fluorinate metabolically vulnerable positions (e.g., ortho to labile groups) to block oxidation. Replace amides with tetrazole isosteres to retain hydrogen-bonding capacity. Deuterium incorporation at α-methylene positions extends half-life by 2–3 fold in sulfonamide analogs .

Q. How can computational modeling predict off-target interactions?

- Use molecular docking (Glide XP/AutoDock Vina) against Pharmaprojects and ChEMBL databases to identify off-targets (e.g., GPCRs, ion channels). Validate top predictions via radioligand displacement assays at 10×EC. Apply consensus scoring across docking platforms to minimize false positives .

Q. What approaches elucidate mechanisms of action when target deconvolution fails?

- Deploy chemoproteomics (activity-based protein profiling with clickable analogs) and CRISPR-Cas9 knockout screens for synthetic lethal partners. Thermal proteome profiling (TPP) tracks protein denaturation shifts in cellular lysates. Triangulate data from these methods to identify polypharmacological effects .

Methodological Notes

- Stereochemical Analysis : Use NOESY NMR or X-ray crystallography to resolve spatial arrangements affecting binding .

- Data Triangulation : Combine computational predictions with orthogonal assays (e.g., CETSA + CRISPR screens) for robust target validation .

- Fluorination Rationale : Fluorine’s electronegativity enhances metabolic stability and binding via hydrophobic/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.